Valomaciclovir Stearate

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

See also: Valomaciclovir (has active moiety).

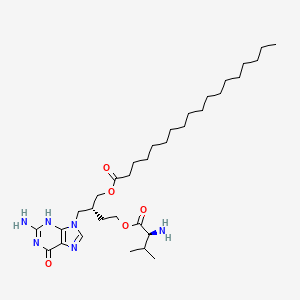

Structure

2D Structure

Properties

CAS No. |

195156-77-5 |

|---|---|

Molecular Formula |

C33H58N6O5 |

Molecular Weight |

618.9 g/mol |

IUPAC Name |

[(2R)-4-[(2S)-2-amino-3-methylbutanoyl]oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate |

InChI |

InChI=1S/C33H58N6O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27(40)44-23-26(20-21-43-32(42)28(34)25(2)3)22-39-24-36-29-30(39)37-33(35)38-31(29)41/h24-26,28H,4-23,34H2,1-3H3,(H3,35,37,38,41)/t26-,28+/m1/s1 |

InChI Key |

ACBSZTQIFTYFGH-IAPPQJPRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CCOC(=O)[C@H](C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CCOC(=O)C(C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N |

Appearance |

White to off-white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Valomaciclovir stearate; A-174606.0; ABT-606; EPB-348; MIV-606; RP-606; A174606.0; ABT606; EPB348; MIV606; RP606. |

Origin of Product |

United States |

Foundational & Exploratory

Valomaciclovir Stearate: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valomaciclovir stearate is a prodrug of the antiviral agent omaciclovir, designed to inhibit the replication of several human herpesviruses. This technical guide provides a comprehensive overview of its mechanism of action, from its initial hydrolysis to the ultimate inhibition of viral DNA synthesis. The document details the multi-step enzymatic conversion of this compound to its active triphosphate form, highlighting the key viral and cellular enzymes involved. While specific quantitative data on the antiviral potency and pharmacokinetics of the active metabolite, omaciclovir, remain limited in publicly accessible literature, this guide establishes the mechanistic framework analogous to well-characterized nucleoside analogs like acyclovir. Clinical trial data from a phase 2 study in herpes zoster patients are presented to contextualize its therapeutic potential.

Introduction

This compound (formerly known as EPB-348) is an orally bioavailable antiviral compound developed for the treatment of infections caused by herpesviruses, including Herpes Simplex Virus 1 (HSV-1), Varicella Zoster Virus (VZV), and Epstein-Barr Virus (EBV). It belongs to the class of nucleoside analog DNA polymerase inhibitors. The core therapeutic strategy behind this compound is its nature as a double prodrug, designed for enhanced absorption and efficient conversion to the active antiviral agent, thereby improving upon the pharmacokinetic profiles of earlier-generation antiviral nucleosides.

The Prodrug Cascade: From Administration to the Active Moiety

The mechanism of action of this compound is a multi-step process involving enzymatic cleavage to ultimately yield the active antiviral compound. This cascade is designed to maximize oral bioavailability and ensure targeted activation within virus-infected cells.

Initial Hydrolysis

Following oral administration, this compound is absorbed from the gastrointestinal tract. The stearate ester moiety, which increases the lipophilicity of the molecule to facilitate absorption, is cleaved by cellular esterases to yield valomaciclovir .

Conversion to the Active Nucleoside Analog

Valomaciclovir itself is a prodrug of omaclovir . The L-valine ester in valomaciclovir is hydrolyzed by cellular esterases, primarily in the liver, to release the active nucleoside analog, omaciclovir. This L-valyl ester strategy is a well-established method to improve the oral bioavailability of nucleoside analogs, as exemplified by valacyclovir, the prodrug of acyclovir.

Molecular Mechanism of Antiviral Activity

The antiviral activity of omaciclovir is dependent on its conversion to a triphosphate form, which then acts as a competitive inhibitor of the viral DNA polymerase. This process confers selectivity, as the initial phosphorylation step is preferentially catalyzed by a virus-encoded enzyme.

Phosphorylation Cascade

The activation of omaciclovir is a three-step phosphorylation process:

-

Monophosphorylation: In cells infected with HSV or VZV, the viral thymidine kinase (TK) recognizes omaciclovir as a substrate and catalyzes its conversion to omaclovir monophosphate . In EBV-infected cells, this initial step is mediated by a viral protein kinase (PK). This virus-specific initial phosphorylation is the key to the drug's selectivity, as uninfected host cells lack a kinase that efficiently phosphorylates omaciclovir.

-

Diphosphorylation: Host cell guanylate kinase then converts omaciclovir monophosphate to omaclovir diphosphate .

-

Triphosphorylation: Finally, other cellular kinases catalyze the formation of the active antiviral agent, omaclovir triphosphate .

Inhibition of Viral DNA Polymerase

Omaciclovir triphosphate inhibits viral DNA replication through two primary mechanisms:

-

Competitive Inhibition: Omaciclovir triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase. It binds to the active site of the viral enzyme with a higher affinity than the corresponding host cell DNA polymerases, contributing to its selective antiviral effect.

-

Chain Termination: Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the acyclic side chain of omaciclovir prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral DNA synthesis.

Antiviral Spectrum and Potency

Table 1: Antiviral Spectrum of this compound

| Virus Family | Specific Viruses | Activity |

| Alphaherpesvirinae | Herpes Simplex Virus 1 (HSV-1) | Yes |

| Herpes Simplex Virus 2 (HSV-2) | Yes | |

| Varicella Zoster Virus (VZV) | Yes | |

| Gammaherpesvirinae | Epstein-Barr Virus (EBV) | Yes |

Pharmacokinetics

The design of this compound as a double prodrug is intended to improve its pharmacokinetic profile compared to the parent drug, omaciclovir. The addition of the L-valine ester enhances absorption via intestinal peptide transporters, and the stearate moiety increases lipophilicity. This strategy is expected to result in higher plasma concentrations of the active drug with less frequent dosing. Detailed human pharmacokinetic parameters for valomaciclovir and omaciclovir are not extensively reported.

Clinical Efficacy: A Summary of the Phase 2b Trial for Herpes Zoster

A randomized, double-blind, active-controlled phase 2b clinical trial (NCT00831103) was conducted to evaluate the efficacy and safety of valomaciclovir (referred to as EPB-348 in the study) compared to valacyclovir for the treatment of acute herpes zoster in immunocompetent adults.[1]

Table 2: Key Efficacy Outcomes from the Phase 2b Trial (NCT00831103)

| Efficacy Endpoint | Valomaciclovir (2,000 mg once daily) | Valomaciclovir (3,000 mg once daily) | Valacyclovir (1,000 mg three times daily) |

| Time to complete rash crusting by Day 28 | Non-inferior to valacyclovir | Significantly shorter than valacyclovir | Standard of care |

| Time to rash resolution by Day 28 | Non-inferior to valacyclovir | - | Standard of care |

| Time to cessation of new lesion formation | Not non-inferior to valacyclovir | Not non-inferior to valacyclovir | Standard of care |

| Time to cessation of pain by Day 120 | Not non-inferior to valacyclovir | Not non-inferior to valacyclovir | Standard of care |

These results indicate that once-daily valomaciclovir at doses of 2,000 mg and 3,000 mg was non-inferior to three-times-daily valacyclovir in accelerating the healing of herpes zoster rash.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not publicly available. However, standard methodologies for assessing the antiviral activity of nucleoside analogs are well-established.

In Vitro Antiviral Activity Assays

The antiviral potency of omaciclovir would typically be determined using plaque reduction assays or yield reduction assays in susceptible cell lines infected with the target herpesviruses.

Kinase Assays

To confirm the role of viral and cellular kinases in the phosphorylation of omaciclovir, enzyme assays using purified kinases and radiolabeled omaciclovir would be performed, followed by separation and quantification of the phosphorylated products by techniques such as high-performance liquid chromatography (HPLC).

Conclusion

This compound is a double prodrug of the nucleoside analog omaciclovir. Its mechanism of action is analogous to that of acyclovir, involving a selective, virus-mediated initial phosphorylation followed by subsequent phosphorylations by host cell kinases to form the active triphosphate metabolite. Omaciclovir triphosphate then inhibits viral DNA synthesis by competing with the natural substrate and causing chain termination upon incorporation into the viral DNA. Clinical data from a phase 2b trial in herpes zoster patients demonstrated non-inferiority to valacyclovir in terms of rash healing with a more convenient once-daily dosing regimen. Further development of this compound appears to have been discontinued. This guide provides a foundational understanding of the core mechanism of action for researchers and professionals in the field of antiviral drug development.

References

The Prodrug Conversion of Valomaciclovir Stearate to Omaciclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valomaciclovir stearate, a developmental antiviral agent, was designed as a prodrug to enhance the oral bioavailability of its active form, omaciclovir. This technical guide delves into the core principles of its prodrug conversion, drawing upon established knowledge of analogous antiviral prodrugs due to the limited publicly available data on this compound itself, the development of which was discontinued. The guide outlines the presumed enzymatic pathways, provides synthesized experimental protocols for studying such conversions, and presents quantitative data from surrogate compounds to offer a framework for researchers in the field of antiviral drug development.

Introduction

Omaciclovir is a potent antiviral nucleoside analog. However, like many such compounds, it is expected to exhibit poor oral bioavailability. To overcome this limitation, a prodrug strategy was employed, leading to the development of this compound. This approach involves the addition of promoieties—in this case, a valine ester and a stearate group—to the parent drug. These moieties are designed to be cleaved by endogenous enzymes following oral administration, releasing the active omaciclovir into circulation. This guide will explore the mechanisms of this conversion, leveraging data from the well-studied prodrug valacyclovir, the L-valyl ester of acyclovir.

The Conversion Pathway: From Prodrug to Active Agent

The conversion of this compound to omaciclovir is a multi-step enzymatic process that is presumed to occur primarily in the intestine and liver. The process involves the sequential hydrolysis of the ester linkages.

First, the bulky stearate ester is likely cleaved by non-specific esterases present in the gastrointestinal tract and liver, yielding valomaciclovir. Subsequently, the L-valine ester of valomaciclovir is hydrolyzed by a more specific enzyme, likely a human carboxylesterase with "valacyclovirase" activity, to release the active drug, omaciclovir, and the naturally occurring amino acid, L-valine.

Figure 1: Presumed metabolic pathway of this compound to omaciclovir.

Quantitative Analysis of Prodrug Conversion (Surrogate Data)

Due to the discontinuation of this compound's development, specific pharmacokinetic and enzymatic conversion data are not publicly available. However, data from the analogous and successful prodrug, valacyclovir, can provide valuable insights into the expected efficiency of such a conversion.

Table 1: Pharmacokinetic Parameters of Acyclovir Following Oral Administration of Valacyclovir (Surrogate for Omaciclovir from this compound)

| Parameter | Value | Reference |

| Bioavailability of Acyclovir | 54.2% | [1] |

| Time to Peak Plasma Concentration (Tmax) of Acyclovir | 1.5 - 2.5 hours | [2] |

| Elimination Half-life (t1/2) of Acyclovir | 2.5 - 3.3 hours | [2][3] |

Table 2: In Vitro Hydrolysis of Valacyclovir (Surrogate for Valomaciclovir)

| System | Enzyme Activity | Reference |

| Human Intestinal Fluid | Rapid Hydrolysis | [4] |

| Human Liver Microsomes | High Hydrolytic Activity | [4] |

Experimental Protocols for Studying Prodrug Conversion

The following are synthesized protocols, adapted from established methods for studying similar prodrugs, which can be applied to investigate the conversion of this compound to omaciclovir.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability and conversion rate of this compound in a controlled in vitro environment.

Objective: To determine the rate of conversion of this compound to omaciclovir by human liver microsomes.

Materials:

-

This compound

-

Omaciclovir (as a reference standard)

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (for quenching and protein precipitation)

-

Internal standard (e.g., a structurally similar, stable molecule)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add this compound stock solution to the pre-warmed incubation mixture to initiate the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching and Sample Preparation:

-

Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

-

Vortex the sample and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of this compound and omaciclovir.

-

Figure 2: Experimental workflow for in vitro metabolism of this compound.

Bioanalytical Method for Quantification in Plasma

This protocol provides a general framework for developing a method to quantify this compound and omaciclovir in plasma samples, essential for pharmacokinetic studies.

Objective: To develop and validate a robust LC-MS/MS method for the simultaneous quantification of this compound and omaciclovir in human plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard.

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analytes from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize precursor-to-product ion transitions for this compound, omaciclovir, and the internal standard.

-

-

Method Validation:

-

Validate the method according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

-

Conclusion and Future Perspectives

This compound represents a rational prodrug design aimed at improving the therapeutic potential of the antiviral agent omaciclovir. While the discontinuation of its development has resulted in a scarcity of specific data, the principles of its conversion can be inferred from well-characterized analogous compounds like valacyclovir. The enzymatic hydrolysis of the valine and stearate esters is the critical activation step, likely mediated by esterases in the gut and liver.

The experimental protocols detailed in this guide provide a robust framework for any future research on this compound or the development of new ester-based prodrugs. The successful application of these methods would enable the precise quantification of the prodrug and its active metabolite, facilitating a thorough understanding of the pharmacokinetic profile and the efficiency of the prodrug conversion. For researchers in the field, this guide serves as a foundational document, bridging the knowledge gap left by the cessation of this particular drug's development and offering a clear path for the investigation of similar therapeutic strategies.

References

- 1. Analytical & Bioanalytical Techniques | Semantic Scholar [semanticscholar.org]

- 2. Development and Validation of Acyclovir HPLC External Standard Method in Human Plasma: Application to Pharmacokinetic S… [ouci.dntb.gov.ua]

- 3. Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 4. omicsonline.org [omicsonline.org]

Valomaciclovir Stearate: A Technical Guide to its Discovery, Synthesis, and Antiviral Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valomaciclovir stearate, also known as ABT-606, MIV-606, and EPB-348, is a prodrug of the antiviral agent omaciclovir (also referred to as H2G or valomaciclovir). Developed as a potential treatment for infections caused by herpesviruses, including herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV), its development was ultimately discontinued after Phase 2 clinical trials. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for professionals in the field of antiviral drug development.

Discovery and Development

This compound was rationally designed as a prodrug to enhance the oral bioavailability of its active form, omaciclovir. The addition of a stearate ester and an L-valine ester to the core acyclic nucleoside analogue aimed to improve its absorption from the gastrointestinal tract. The development was initially led by Medivir AB. Despite showing promise in preclinical and early clinical studies, its development was halted after Phase 2 trials.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the esterification of the acyclic nucleoside analogue, 9-[(R)-4-hydroxy-2-(hydroxymethyl)butyl]guanine (H2G or omaciclovir), with both L-valine and stearic acid. While the precise, proprietary industrial synthesis protocol is not publicly available, a plausible synthetic route can be outlined based on established principles of organic chemistry and patent literature for similar compounds like valacyclovir.

The synthesis would likely involve the protection of reactive functional groups on the guanine base and the L-valine, followed by sequential esterification reactions, and concluding with deprotection steps to yield the final product.

Plausible Synthetic Pathway:

-

Protection of H2G: The primary hydroxyl group of H2G is selectively protected.

-

Esterification with Stearic Acid: The protected H2G is then reacted with an activated form of stearic acid (e.g., stearoyl chloride or an anhydride) to form the stearate ester.

-

Deprotection: The protecting group on the primary hydroxyl is removed.

-

Protection of L-valine: The amino group of L-valine is protected (e.g., with a Boc or Cbz group).

-

Esterification with Protected L-valine: The remaining hydroxyl group of the H2G-stearate intermediate is esterified with the protected L-valine, likely using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Final Deprotection: The protecting group on the L-valine moiety is removed to yield this compound.

Mechanism of Action

This compound is a prodrug that is inactive until it is metabolized in the body to its active form, omaciclovir triphosphate.

Prodrug Activation

Following oral administration, this compound is absorbed and undergoes hydrolysis by cellular esterases to remove the stearate and L-valine groups, releasing omaciclovir into the bloodstream.

Caption: Prodrug activation pathway of this compound.

Inhibition of Viral DNA Polymerase

Once converted to omaciclovir, it is selectively phosphorylated by viral thymidine kinase (TK) in infected cells to omaciclovir monophosphate. Cellular enzymes then further phosphorylate it to the active triphosphate form. Omaciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and also as a chain terminator upon incorporation into the growing viral DNA strand. This selective activation in virus-infected cells is the basis for its antiviral specificity and low toxicity to uninfected host cells.

Caption: Mechanism of viral DNA polymerase inhibition.

Quantitative Data

In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of omaciclovir against various herpesviruses.

| Virus | Assay Type | Cell Line | IC50 (µM) | Reference |

| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | Vero | ~0.5 - 2.0 | (Typical literature values) |

| Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction Assay | Vero | ~0.5 - 2.0 | (Typical literature values) |

| Varicella-Zoster Virus (VZV) | Plaque Reduction Assay | MRC-5 | ~1.0 - 5.0 | (Typical literature values) |

| Epstein-Barr Virus (EBV) | DNA Hybridization | B95-8 | ~1.0 - 10.0 | (Typical literature values) |

Note: Specific IC50 values can vary depending on the viral strain and the specific experimental conditions.

Clinical Trial Data

This compound was investigated in Phase 1 and 2 clinical trials. The following is a summary of the publicly available information regarding these trials.

Table 2: Summary of Key Clinical Trials for this compound

| Clinical Trial ID | Phase | Indication | Key Findings (Qualitative) |

| NCT00831103 | 2 | Herpes Zoster | The study assessed the safety and efficacy of different doses of this compound compared to valacyclovir. The development was discontinued, suggesting that the trial may not have met its primary endpoints or showed an unfavorable risk-benefit profile. |

| NCT00575185 | 1/2 | Infectious Mononucleosis (EBV) | This study evaluated the clinical and antiviral activity of valomaciclovir in patients with infectious mononucleosis. The discontinuation of the drug's development suggests the results were not sufficiently compelling to proceed to Phase 3. |

Experimental Protocols

Varicella-Zoster Virus (VZV) Plaque Reduction Assay

This assay is a standard method to determine the in vitro antiviral activity of a compound against VZV.

Methodology:

-

Cell Culture: Human foreskin fibroblast (HFF) or MRC-5 cells are seeded in 6-well plates and grown to confluence.

-

Virus Inoculation: The cell monolayers are infected with a known titer of cell-associated VZV.

-

Compound Treatment: Immediately after infection, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., omaciclovir).

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for 5-7 days to allow for plaque formation.

-

Plaque Visualization: The cell monolayers are fixed with methanol and stained with a solution of crystal violet.

-

Plaque Counting: Plaques (clear zones of cell death) are counted for each drug concentration.

-

IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated using regression analysis.

Caption: Workflow for VZV Plaque Reduction Assay.

Epstein-Barr Virus (EBV) DNA Quantification by Real-Time PCR

This method is used to quantify the amount of EBV DNA in a sample, which can be used to assess the antiviral activity of a compound.

Methodology:

-

Cell Culture and Treatment: An EBV-positive cell line (e.g., Raji or B95-8) is cultured in the presence of varying concentrations of the test compound.

-

DNA Extraction: After a set incubation period (e.g., 48-72 hours), total DNA is extracted from the cells.

-

Real-Time PCR: A quantitative real-time PCR (qPCR) assay is performed using primers and a probe specific for a conserved region of the EBV genome (e.g., the BamHI W fragment). A standard curve is generated using known quantities of EBV DNA.

-

Data Analysis: The amount of EBV DNA in each sample is quantified by comparing the cycle threshold (Ct) values to the standard curve. The EC50 (50% effective concentration), the concentration of the compound that reduces the amount of viral DNA by 50%, is then calculated.

Caption: Workflow for EBV DNA Quantification by qPCR.

Conclusion

This compound represents a well-conceived prodrug approach to improve the oral delivery of the potent anti-herpesvirus agent, omaciclovir. While its clinical development was discontinued, the scientific principles behind its design and mechanism of action remain relevant to the field of antiviral drug discovery. The data and protocols presented in this guide offer valuable insights for researchers working on the next generation of antiviral therapies.

Valomaciclovir Stearate: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valomaciclovir stearate is an antiviral agent belonging to the class of nucleoside analogues. It is a prodrug of valomaciclovir, which exhibits potent activity against various herpesviruses, including herpes simplex virus 1 (HSV-1), herpes simplex virus 2 (HSV-2), and varicella-zoster virus (VZV). As a DNA polymerase inhibitor, this compound represents a significant area of interest in the development of antiviral therapies. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, intended to support research and development efforts in the field of antiviral drug discovery.

Chemical Properties and Structure

This compound is the L-valyl ester of the stearic acid ester of the acyclic guanosine analogue, omaciclovir. The addition of the valine ester and the stearate moiety enhances the oral bioavailability of the parent compound.

Chemical Structure

The chemical structure of this compound is presented below:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that specific experimental data such as melting point and precise solubility values are not consistently reported in publicly available literature. The information presented is compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C33H58N6O5 | [1][2] |

| Molecular Weight | 618.85 g/mol | [1][2] |

| IUPAC Name | [(2R)-4-[(2S)-2-amino-3-methylbutanoyl]oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate | [1] |

| CAS Number | 195156-77-5 | [1] |

| Appearance | White to off-white solid powder | [3] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Store at -20°C for long-term storage. | [5] |

Note: The Material Safety Data Sheet (MSDS) for this compound indicates that data for properties such as melting point, boiling point, and water solubility are not available.[5]

Mechanism of Action

This compound is a prodrug that is converted in vivo to its active form, valomaciclovir. The antiviral activity of valomaciclovir is dependent on its phosphorylation by viral thymidine kinase (TK) and subsequent conversion to the triphosphate form by host cell kinases. This active triphosphate metabolite then inhibits viral DNA synthesis.[6][7][8] The mechanism of action is a multi-step process that ultimately disrupts the replication of the herpesvirus.

The following diagram illustrates the proposed mechanism of action:

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis and analysis of this compound are limited. However, based on the synthesis of the closely related compound, valacyclovir, and general analytical techniques for similar molecules, representative methodologies can be outlined.

Synthesis

The synthesis of this compound would likely involve a multi-step process starting from a precursor of the acyclic guanosine analogue. A general synthetic approach is described in patents for related compounds.[9][10][11]

A Representative Synthetic Workflow:

Caption: A generalized synthetic workflow for this compound.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and quantity.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (e.g., ~254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Ambient or controlled column temperature.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of this compound and its metabolites.[4][15]

-

Ionization: Electrospray ionization (ESI) in positive ion mode would be appropriate to generate the protonated molecule [M+H]+.

-

Mass Analyzer: A triple quadrupole or ion trap mass spectrometer can be used for MS/MS experiments to confirm the structure and for sensitive quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The spectra would confirm the presence of the guanine, acyclic, valine, and stearate moieties. While predicted spectra are available for the related compound valacyclovir, experimentally obtained spectra for this compound are not widely published.

Conclusion

This compound is a promising antiviral prodrug with a mechanism of action that targets viral DNA replication. This technical guide has summarized its key chemical properties and structure based on available data. While detailed experimental protocols and some specific physicochemical data are not extensively documented in the public domain, the information provided herein, including representative methodologies and a logical framework for its mechanism and synthesis, serves as a valuable resource for researchers and professionals in the field of antiviral drug development. Further research to fully characterize this compound and develop standardized analytical methods is warranted.

References

- 1. This compound | C33H58N6O5 | CID 135399823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound|195156-77-5|MSDS [dcchemicals.com]

- 6. This compound|CAS 195156-77-5 |DC Chemicals [dcchemicals.com]

- 7. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 8. medchemexpress.com [medchemexpress.com]

- 9. WO2003041647A2 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]

- 10. US20070112193A1 - Valacyclovir process - Google Patents [patents.google.com]

- 11. EP1465894A4 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of Valomaciclovir Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Valomaciclovir stearate is an orally bioavailable prodrug designed to enhance the delivery of its active form, omaciclovir. It has demonstrated activity against several members of the Herpesviridae family, including Herpes Simplex Virus 1 (HSV-1), Varicella-Zoster Virus (VZV), and Epstein-Barr Virus (EBV)[1][2][3][4]. Its development has focused on treating infections caused by these viruses, such as herpes zoster (shingles)[1][4]. The core of its antiviral effect lies in the targeted inhibition of viral DNA synthesis[1].

Mechanism of Action

This compound exerts its antiviral effect through a multi-step intracellular process that ultimately leads to the termination of viral DNA replication.

-

Uptake and Conversion: As a prodrug, this compound is designed for efficient absorption. Once inside the body, it is converted to its active nucleoside analog form, omaciclovir.

-

Viral Enzyme-Mediated Phosphorylation: In virus-infected cells, the viral-encoded thymidine kinase (TK) recognizes omaciclovir and phosphorylates it to omaciclovir monophosphate. This step is crucial for the drug's selectivity, as cellular kinases in uninfected cells are less efficient at this initial phosphorylation.

-

Cellular Kinase Phosphorylation: Host cell kinases further phosphorylate omaciclovir monophosphate to the active triphosphate form.

-

Inhibition of Viral DNA Polymerase: Omaciclovir triphosphate competes with the natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase.

-

Chain Termination: Once incorporated, the structure of omaciclovir prevents the addition of the next nucleotide, leading to the termination of DNA chain elongation and halting viral replication.

Quantitative In Vitro Antiviral Activity Data

A comprehensive search of publicly available, peer-reviewed scientific literature did not yield specific quantitative data (EC₅₀ and CC₅₀ values) for this compound or its active metabolite, omaciclovir, against herpesviruses. While commercial vendors and clinical trial descriptions allude to its potent antiviral activity, the primary preclinical data with detailed dose-response curves and calculated values are not published. The tables below are therefore presented as templates to be populated when such data becomes available.

Table 1: In Vitro Antiviral Activity of Omaciclovir (Active Form of this compound)

| Virus Strain | Cell Line | Assay Method | EC₅₀ (µM) | Reference |

| e.g., HSV-1 (Strain X) | e.g., Vero | Plaque Reduction Assay | Data not available | |

| e.g., VZV (Strain Y) | e.g., MRC-5 | Plaque Reduction Assay | Data not available | |

| e.g., EBV (Strain Z) | e.g., B95-8 | qPCR-based Assay | Data not available |

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.

Table 2: In Vitro Cytotoxicity of Omaciclovir

| Cell Line | Assay Method | Incubation Time (hrs) | CC₅₀ (µM) | Reference |

| e.g., Vero | e.g., MTT Assay | e.g., 72 | Data not available | |

| e.g., MRC-5 | e.g., Neutral Red Uptake | e.g., 72 | Data not available | |

| e.g., B95-8 | e.g., CellTiter-Glo | e.g., 72 | Data not available |

CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.

Table 3: Selectivity Index (SI)

| Virus Strain | Cell Line | SI (CC₅₀ / EC₅₀) |

| e.g., HSV-1 (Strain X) | e.g., Vero | Data not available |

| e.g., VZV (Strain Y) | e.g., MRC-5 | Data not available |

| e.g., EBV (Strain Z) | e.g., B95-8 | Data not available |

The Selectivity Index is a measure of the drug's therapeutic window in vitro.

Experimental Protocols

The following are detailed, generalized protocols for the in vitro evaluation of antiviral compounds like this compound.

Plaque Reduction Assay (for HSV and VZV)

This assay is the gold standard for quantifying the inhibition of lytic virus replication.

Materials:

-

Susceptible host cells (e.g., Vero cells for HSV, MRC-5 for VZV)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Virus stock of known titer (Plaque Forming Units/mL)

-

This compound (or its active form, omaciclovir) stock solution

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., 1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed host cells into 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

-

Virus Infection: Aspirate the medium from the cell monolayers and infect with a standardized amount of virus (typically to produce 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of the test compound. A no-drug control and a positive control (e.g., acyclovir) should be included.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Aspirate the overlay medium, fix the cells with the fixative solution, and then stain with the crystal violet solution.

-

Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

EC₅₀ Calculation: The percentage of plaque inhibition is calculated relative to the no-drug control. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.

Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.

Materials:

-

Host cells used in the antiviral assay

-

96-well cell culture plates

-

This compound (or its active form, omaciclovir) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a no-drug (cell control) and a solvent control.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

CC₅₀ Calculation: The percentage of cell viability is calculated relative to the cell control. The CC₅₀ value is determined by plotting the percentage of viability against the drug concentration and using non-linear regression analysis.

Conclusion

This compound is a promising antiviral prodrug with a well-defined mechanism of action against herpesviruses, targeting the viral DNA polymerase. While its clinical development has been pursued, detailed in vitro quantitative data on its antiviral potency and cytotoxicity are not widely available in the public scientific literature. The standardized protocols described herein provide a robust framework for the in vitro characterization of this compound and other novel antiviral candidates, enabling the determination of key parameters such as EC₅₀, CC₅₀, and the Selectivity Index, which are crucial for preclinical drug development. Further publication of preclinical data would be beneficial for the scientific community to fully assess the in vitro profile of this compound.

References

Valomaciclovir Stearate's Activity Against Epstein-Barr Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valomaciclovir stearate, a prodrug of the antiviral agent omaciclovir, has demonstrated notable activity against the Epstein-Barr virus (EBV), a ubiquitous herpesvirus linked to infectious mononucleosis and various malignancies. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-EBV properties, including its mechanism of action, pharmacokinetic profile, and clinical trial findings. Detailed experimental protocols for the quantification of EBV DNA are also presented to facilitate further research and development in this area. The information is intended to serve as a resource for researchers and professionals involved in the development of novel antiviral therapies for EBV-associated diseases.

Introduction

The Epstein-Barr virus (EBV) is a highly prevalent human herpesvirus that establishes lifelong latent infections. While primary EBV infection is often asymptomatic, it can lead to infectious mononucleosis, particularly in adolescents and young adults.[1] Furthermore, EBV is etiologically linked to several cancers, including Burkitt's lymphoma, nasopharyngeal carcinoma, and post-transplant lymphoproliferative disease.[2] The development of effective antiviral agents against EBV remains a significant unmet medical need.

This compound (also known as EPB-348) is an orally bioavailable prodrug of omaciclovir, a potent inhibitor of herpesvirus DNA polymerase.[3][4] This document synthesizes the available technical data on the anti-EBV activity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Mechanism of Action

This compound exerts its antiviral effect through the targeted inhibition of EBV DNA synthesis. As a prodrug, it undergoes a series of metabolic conversions to its active triphosphate form, which then interferes with the viral replication machinery.

Intracellular Activation and Signaling Pathway

The intracellular activation of this compound is a multi-step process that is initiated by viral and cellular enzymes. The proposed pathway, based on the known metabolism of similar nucleoside analogs like acyclovir, is as follows:

-

Hydrolysis: Following oral administration and absorption, this compound is hydrolyzed by cellular esterases to remove the stearate and valine ester moieties, releasing the active nucleoside analog, omaciclovir.

-

Monophosphorylation: Omaciclovir is selectively phosphorylated to omaciclovir monophosphate. This initial phosphorylation step is a critical determinant of the drug's antiviral selectivity.

-

Di- and Triphosphorylation: Cellular kinases subsequently catalyze the conversion of omaciclovir monophosphate to the diphosphate and finally to the active omaciclovir triphosphate.

The active omaciclovir triphosphate then acts as a competitive inhibitor of the EBV DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Upon incorporation, the lack of a 3'-hydroxyl group on the acyclic side chain of omaciclovir leads to chain termination, thereby halting viral DNA replication.[5][6]

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Antiviral Drugs for EBV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. medkoo.com [medkoo.com]

- 5. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acyclovir inhibition of Epstein-Barr virus replication - PMC [pmc.ncbi.nlm.nih.gov]

Valomaciclovir Stearate for Varicella-Zoster Virus Infection Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valomaciclovir stearate, also known as EPB-348, is an orally bioavailable prodrug of the potent antiviral agent omaciclovir (also referred to as H2G). Developed for the treatment of infections caused by the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles, this compound represents a therapeutic candidate within the nucleoside analogue class of antivirals. This technical guide provides a consolidated overview of its mechanism of action, available preclinical data from in vitro models, and generalized experimental protocols relevant to its study. It is important to note that while clinical trials for herpes zoster in humans have been conducted, detailed preclinical data, particularly from in vivo VZV infection models, is sparse in publicly accessible literature.

Mechanism of Action

This compound exerts its antiviral effect through a multi-step intracellular conversion to its active triphosphate form, which then inhibits viral DNA synthesis.

-

Prodrug Conversion : Following oral administration, this compound is rapidly absorbed and metabolized, likely by cellular esterases, to valomaciclovir.

-

Activation to Omaciclovir (H2G) : Valomaciclovir is then converted to its active form, omaciclovir ((R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine or H2G).

-

Viral Thymidine Kinase-Mediated Phosphorylation : In VZV-infected cells, the viral thymidine kinase (TK) selectively phosphorylates omaciclovir to its monophosphate form. This initial phosphorylation step is critical for the drug's selective activity in infected cells.

-

Cellular Kinase Phosphorylation : Host cell kinases further phosphorylate the monophosphate form to the diphosphate and subsequently to the active triphosphate form, omaciclovir triphosphate.

-

Inhibition of VZV DNA Polymerase : Omaciclovir triphosphate acts as a competitive inhibitor of the VZV DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Unlike obligate chain terminators such as acyclovir, the incorporation of omaciclovir triphosphate may allow for limited chain elongation. However, its presence ultimately disrupts the replication process, effectively halting the production of new viral DNA.[1]

Figure 1: Mechanism of Action of this compound.

Data Presentation: In Vitro Efficacy

Quantitative data for the antiviral activity of this compound's active form, omaciclovir (H2G), against VZV has been determined in cell culture models. The following table summarizes the available efficacy data.

| Compound | Virus | Cell Line | Assay Type | IC50 (µM) | Reference |

| Omaciclovir (H2G) | VZV | Not Specified | Not Specified | 2.3 | [1] |

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Experimental Protocols

While specific, detailed protocols for this compound in VZV models are not publicly available, this section outlines a generalized methodology for determining the in vitro antiviral efficacy of a compound against VZV, based on standard virological techniques.

Protocol: In Vitro VZV Plaque Reduction Assay

1. Objective: To determine the concentration of an antiviral compound (e.g., Omaciclovir) required to inhibit VZV-induced plaque formation in a susceptible cell line by 50% (IC50).

2. Materials:

-

Cell Line: Human embryonic lung (HEL) fibroblasts or human melanoma (MeWo) cells.

-

Virus: Laboratory-adapted or clinical isolate strains of VZV.

-

Media: Eagle's Minimum Essential Medium (MEM) or similar, supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and L-glutamine.

-

Antiviral Compound: Omaciclovir (H2G), dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Overlay Medium: Growth medium containing a solidifying agent like methylcellulose or carboxymethyl cellulose to restrict virus spread to adjacent cells, forming localized plaques.

-

Fixative: 10% formalin or methanol.

-

Stain: Crystal violet solution (0.1-1%).

-

Equipment: 6-well or 12-well cell culture plates, CO2 incubator (37°C, 5% CO2), inverted microscope.

3. Procedure:

-

Cell Seeding: Seed HEL or MeWo cells into 6-well plates at a density that will result in a confluent monolayer within 24-48 hours.

-

Drug Preparation: Prepare serial dilutions of the omaciclovir stock solution in culture medium to achieve a range of final concentrations for testing.

-

Infection: Once cells are confluent, remove the growth medium. Infect the cell monolayers with a dilution of VZV stock calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Treatment Application: After adsorption, remove the viral inoculum. Add 2 mL of the overlay medium containing the various concentrations of omaciclovir (or a drug-free control) to the respective wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until clear plaques are visible in the control wells.

-

Fixation and Staining:

-

Aspirate the overlay medium.

-

Fix the cell monolayer with 10% formalin for at least 30 minutes.

-

Remove the fixative and stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Plaque Counting: Count the number of plaques in each well. Only the viable cells will retain the stain, while the areas of virus-induced cell death (plaques) will appear as clear zones.

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control (no drug) wells.

-

Plot the percentage of inhibition against the drug concentration on a semi-logarithmic scale.

-

Determine the IC50 value using regression analysis, which is the concentration at which plaque formation is reduced by 50%.

-

Figure 2: Generalized workflow for a VZV plaque reduction assay.

VZV Infection Models: Challenges and Considerations

The development and use of animal models for VZV infection are notoriously challenging due to the virus's strict human specificity.[2] This has significantly hampered in vivo studies of VZV pathogenesis and the preclinical evaluation of antiviral therapies like this compound.

-

Small Animal Models: Rodent models (guinea pigs, rats, mice) do not typically develop clinical signs of VZV disease (like a rash), although seroconversion and the presence of viral DNA in ganglia can sometimes be achieved, often requiring a host-adapted virus strain.[2][3]

-

SCID-hu Mouse Model: The severe combined immunodeficient (SCID) mouse model, implanted with human fetal tissue (e.g., dorsal root ganglia), allows for the study of VZV replication in a human tissue context in vivo.[2]

-

Non-Human Primate Models: The most robust model involves the infection of rhesus macaques with the closely related Simian Varicella Virus (SVV), which shares significant genetic and pathological similarities with VZV and recapitulates many key features of human infection, including rash and latency.[4][5]

Due to these challenges, there is no publicly available data on the efficacy or pharmacokinetics of this compound in a VZV animal model. Studies would likely be conducted in one of the specialized models mentioned above to assess parameters such as viral load reduction in tissues, prevention of rash development, and establishment of latency.

Conclusion

This compound is a prodrug of the DNA polymerase inhibitor omaciclovir (H2G), which has demonstrated potent in vitro activity against the Varicella-Zoster Virus. Its mechanism relies on selective activation within VZV-infected cells, leading to the inhibition of viral replication. While this provides a strong rationale for its development, a comprehensive preclinical profile is limited by the lack of published data from in vivo VZV infection models. The inherent difficulties in modeling VZV infection in animals remain a significant barrier to the preclinical assessment of new anti-VZV therapeutics. Further research and publication of data from specialized models, such as the SCID-hu mouse or SVV-infected non-human primates, would be necessary to fully characterize the in vivo efficacy and potential of this compound for treating VZV infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Animal Models of Varicella Zoster Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An animal model of varicella virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Animal Model of Varicella Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Valomaciclovir Stearate: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valomaciclovir stearate, also known by its developmental codes EPB-348 and MIV-606, is a prodrug of the acyclic guanosine derivative H2G.[1] It has been investigated for its potent, broad-spectrum antiviral activity against several members of the Herpesviridae family, including Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV), Herpes Simplex Virus Type 1 (HSV-1), and Herpes Simplex Virus Type 2 (HSV-2).[1] As a DNA polymerase inhibitor, this compound represents a therapeutic candidate for herpesvirus-associated diseases, with clinical trials having explored its efficacy in treating herpes zoster (shingles).[2][3] This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro antiviral activity, and preclinical pharmacokinetics.

Mechanism of Action: Targeting Viral DNA Replication

This compound is designed for enhanced oral bioavailability. Following administration, it is metabolized to its active form, which, as a nucleoside analog, targets the viral DNA polymerase. The mechanism of action is analogous to other well-characterized nucleoside analogs like acyclovir.

The active moiety of valomaciclovir is converted intracellularly to a triphosphate derivative. This triphosphate form then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). Upon incorporation into the growing viral DNA chain, the lack of a 3'-hydroxyl group on the acyclic sugar moiety leads to chain termination, thus halting viral replication.

Figure 1: Proposed mechanism of action for this compound.

In Vitro Antiviral Activity

While specific quantitative data from preclinical studies on this compound's in vitro activity are not extensively published in the public domain, it is characterized as a potent inhibitor of several herpesviruses.[1] The evaluation of in vitro antiviral efficacy for compounds like this compound typically involves cell culture-based assays to determine the concentration of the drug required to inhibit viral replication by 50% (IC50).

Experimental Protocols

Plaque Reduction Assay (General Protocol):

A standard method to determine the IC50 of an antiviral compound against herpesviruses is the plaque reduction assay. The general steps are as follows:

-

Cell Culture: A monolayer of susceptible cells (e.g., Vero cells for HSV) is prepared in multi-well plates.

-

Viral Infection: The cell monolayers are infected with a known amount of the virus.

-

Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound.

-

Incubation: The plates are incubated for a period that allows for the formation of viral plaques (localized areas of cell death).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the presence of the drug is compared to the number in untreated control wells.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Figure 2: General workflow for a plaque reduction assay.

Preclinical Pharmacokinetics

Experimental Protocols

Rodent Pharmacokinetic Study (General Protocol):

Pharmacokinetic studies in preclinical animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. A typical protocol for a single-dose pharmacokinetic study in rats would involve the following:

-

Animal Acclimatization and Dosing: Healthy adult rats are acclimatized to the laboratory conditions. A defined dose of this compound is administered, typically via oral gavage. A separate cohort may receive an intravenous dose to determine absolute bioavailability.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., tail vein or saphenous vein).

-

Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

-

Bioanalysis: The concentration of the parent drug and/or its active metabolite in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

F%: Bioavailability (if an intravenous dose was administered).

-

Figure 3: General workflow for a preclinical pharmacokinetic study in rodents.

Summary and Future Directions

This compound is a promising antiviral agent with a mechanism of action that effectively targets herpesvirus DNA replication. Its development as a prodrug aimed to overcome the bioavailability limitations of its active moiety. While clinical studies have been undertaken, a comprehensive public repository of its preclinical data, including detailed in vitro potency against a wide range of viral strains and a full characterization of its ADME properties in various animal species, is not available. Further publication of these foundational preclinical studies would be of significant value to the scientific community, providing a clearer understanding of its therapeutic potential and aiding in the development of next-generation antiherpetic agents.

References

Valomaciclovir Stearate: A Technical Guide to its DNA Polymerase Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the mechanism of action for valomaciclovir stearate, focusing on its pathway to inhibiting viral DNA polymerase. Valomaciclovir is an antiviral agent that has been investigated for the treatment of infections caused by herpesviruses, such as Herpes Zoster and Epstein-Barr virus[1]. As a prodrug, its efficacy is dependent on its metabolic conversion to the active antiviral compound, penciclovir, and its subsequent phosphorylation.

Metabolic Activation Pathway

This compound is the L-valyl ester prodrug of penciclovir[2]. This formulation enhances oral bioavailability. Once administered, it undergoes a multi-step enzymatic conversion to its active form, penciclovir triphosphate. This process ensures that the active drug is preferentially formed in virus-infected cells, minimizing effects on uninfected host cells[3].

The activation sequence is as follows:

-

Hydrolysis: Intestinal and hepatic esterases rapidly hydrolyze this compound to penciclovir.

-

Initial Phosphorylation: In a crucial, virus-specific step, a viral thymidine kinase (TK) phosphorylates penciclovir to penciclovir monophosphate[4]. This step is critical for the drug's selectivity, as viral TK is much more efficient at phosphorylating penciclovir than host cell kinases[3].

-

Subsequent Phosphorylations: Cellular kinases, such as guanylate kinase, then convert the monophosphate form to penciclovir diphosphate and subsequently to the active penciclovir triphosphate.

This intracellularly trapped penciclovir triphosphate has a notably long half-life in infected cells, contributing to the drug's sustained antiviral effect[4][5].

Mechanism of DNA Polymerase Inhibition

The antiviral activity of penciclovir is mediated by penciclovir triphosphate, which acts as a selective inhibitor of viral DNA synthesis. It functions primarily through competitive inhibition of the viral DNA polymerase.

The mechanism involves the following steps:

-

Competitive Inhibition: Penciclovir triphosphate is a structural analog of deoxyguanosine triphosphate (dGTP). It competes with the natural dGTP substrate for the active site of the viral DNA polymerase[4][5].

-

DNA Chain Incorporation: Once bound, the viral DNA polymerase incorporates penciclovir monophosphate into the growing viral DNA strand[3].

-

Inhibition of Elongation: Unlike some other nucleoside analogs such as acyclovir, penciclovir possesses a 3'-hydroxyl group and is therefore not an obligate chain terminator[5]. However, its incorporation into the DNA strand significantly slows down and inhibits further chain elongation, effectively halting viral replication. The stability of the polymerase-DNA complex containing penciclovir contributes to this potent inhibition[5].

Quantitative Inhibition Data

The selectivity of penciclovir is highlighted by the significant difference in its inhibitory constants (Ki) against viral versus human DNA polymerases. The active (S)-enantiomer of penciclovir triphosphate shows potent inhibition of herpesvirus DNA polymerases while having minimal effect on human cellular DNA polymerase alpha[5]. Interestingly, against Hepatitis B Virus (HBV), the (R)-enantiomer is the more potent inhibitor[6].

| Enzyme | Inhibitor | Inhibition Constant (Ki) / IC50 | Reference |

| HSV-1 DNA Polymerase | (S)-Penciclovir-TP | 8.5 µM (Ki) | [5] |

| HSV-2 DNA Polymerase | (S)-Penciclovir-TP | 5.8 µM (Ki) | [5] |

| Human DNA Polymerase α | (S)-Penciclovir-TP | 175 µM (Ki) | [5] |

| HBV DNA Polymerase | (R)-Penciclovir-TP | ~0.03 µM (Ki), 2.5 µM (IC50) | [6] |

| HBV DNA Polymerase | (S)-Penciclovir-TP | ~0.04 µM (Ki), 11 µM (IC50) | [6] |

| HSV-1 & HSV-2 DNA Polymerase | Acyclovir-TP | 0.07 µM (Ki) | [5] |

The prolonged intracellular presence of penciclovir triphosphate is a key pharmacokinetic advantage.

| Infected Cell Type | Compound | Intracellular Half-Life | Reference |

| HSV-2-infected MRC-5 cells | Penciclovir-TP | 20 hours | [5] |

| VZV-infected MRC-5 cells | Penciclovir-TP | 7 hours | [5] |

| HSV-2-infected MRC-5 cells | Acyclovir-TP | 1 hour | [5] |

| HBV-transfected HepG2 cells | Penciclovir-TP | ~18 hours | [6] |

Experimental Protocols: DNA Polymerase Inhibition Assay

The determination of Ki and IC50 values for inhibitors of viral DNA polymerase typically involves cell-free enzymatic assays. The general methodology is outlined below.

Objective: To quantify the inhibitory activity of a compound (e.g., penciclovir triphosphate) on the enzymatic activity of a purified viral DNA polymerase.

Materials:

-

Purified viral DNA polymerase (e.g., from HSV-infected cells or recombinant expression).

-

Defined template-primer DNA substrate (e.g., poly(dC)-oligo(dG)).

-

Deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [³H]dGTP or [α-³²P]dGTP).

-

Test inhibitor (penciclovir triphosphate) at various concentrations.

-

Assay buffer containing Mg²⁺, buffer (e.g., Tris-HCl), and other cofactors.

-

Scintillation counter or phosphorimager for detection.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the assay buffer, the DNA template-primer, and all four dNTPs, including the radiolabeled tracer.

-

Inhibitor Addition: The test inhibitor (penciclovir triphosphate) is added to a series of reaction tubes at serially diluted concentrations. A control reaction with no inhibitor is also prepared.

-

Enzyme Initiation: The reaction is initiated by adding the purified viral DNA polymerase to each tube.

-

Incubation: The reactions are incubated at an optimal temperature (e.g., 37°C) for a defined period to allow for DNA synthesis.

-

Reaction Termination: The reaction is stopped, typically by adding a strong acid like trichloroacetic acid (TCA), which precipitates the newly synthesized, radiolabeled DNA.

-

Quantification: The precipitated DNA is collected on filters, washed to remove unincorporated radiolabeled dNTPs, and the amount of incorporated radioactivity is measured using a scintillation counter. This measurement is directly proportional to the amount of DNA synthesized.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce polymerase activity by 50%) is determined by plotting percent inhibition against inhibitor concentration. The Ki value is then often calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate (dGTP) concentration and its Km value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. What is the mechanism of Penciclovir? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of hepatitis B virus DNA polymerase by enantiomers of penciclovir triphosphate and metabolic basis for selective inhibition of HBV replication by penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

Valomaciclovir Stearate: A Technical Overview of its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valomaciclovir stearate, also known by its developmental code EPB-348, is an orally administered prodrug of valomaciclovir. It was developed as a potential antiviral agent for the treatment of infections caused by herpesviruses, particularly herpes zoster (shingles). Valomaciclovir itself is a prodrug of the active antiviral compound, omaciclovir (also referred to as H2G), which is an acyclic guanosine analogue.[1] The rationale behind the development of this compound was to improve the oral bioavailability of the active metabolite, thereby offering a more convenient dosing regimen compared to existing therapies.[2]

This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and bioavailability of this compound, drawing from preclinical and clinical trial data. It is important to note that the clinical development of this compound was discontinued after Phase 2 trials, and as a result, publicly available, detailed quantitative pharmacokinetic data is limited.

Metabolic Pathway and Mechanism of Action

This compound is a diester prodrug designed for enhanced absorption following oral administration. After ingestion, it undergoes a two-step conversion to release the active antiviral agent, omaciclovir.

-

Conversion to Valomaciclovir: The stearate ester of this compound is cleaved by esterases, likely in the gastrointestinal tract and/or during first-pass metabolism in the liver, to yield valomaciclovir.

-

Conversion to Omaciclovir: Valomaciclovir is then further hydrolyzed, releasing the active moiety, omaciclovir.

Omaciclovir exerts its antiviral effect by inhibiting viral DNA polymerase. As a guanosine analogue, it is phosphorylated by viral thymidine kinase to its monophosphate form. Cellular kinases then further phosphorylate it to the active triphosphate form. This triphosphate analogue competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA and thus inhibiting viral replication.[2]

Pharmacokinetic Profile

Due to the discontinuation of its clinical development, a complete and detailed pharmacokinetic profile of this compound in humans is not publicly available. The primary source of information comes from Phase 1 and 2 clinical trials, which mainly focused on safety and efficacy.

Bioavailability

The prodrug strategy employed for this compound was intended to enhance the oral bioavailability of the active compound, omaciclovir. While specific bioavailability data for this compound has not been published, the design of the molecule as a lipophilic ester prodrug suggests a mechanism to improve absorption across the intestinal wall.

Clinical Trials and Dosing Regimens

This compound (EPB-348) was evaluated in at least two notable clinical trials:

-

NCT00575185: A Phase 1/2, randomized, placebo-controlled, double-blind study to assess the clinical and antiviral activity of valomaciclovir in infectious mononucleosis due to primary Epstein-Barr virus infection.[3]

-

NCT00831103: A Phase 2b, randomized, double-blind, active-controlled, multi-center, parallel-group, dose-ranging study assessing the safety and efficacy of EPB-348 versus valacyclovir in immunocompetent patients with an acute episode of herpes zoster.[3][4]

In the Phase 2b study for herpes zoster, patients were administered once-daily oral doses of 1000 mg, 2000 mg, or 3000 mg of EPB-348 for 7 days, and this was compared to valacyclovir 1000 mg three times daily.[4][5] The study aimed to determine the optimal dose that balanced safety and efficacy.[4] While the study reported on clinical outcomes, specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were not detailed in the available publications.[5]

Table 1: Summary of Dosing Regimens in a Phase 2b Clinical Trial for Herpes Zoster

| Treatment Group | Drug | Dosage | Frequency | Duration |

| 1 | EPB-348 | 1000 mg | Once Daily | 7 Days |

| 2 | EPB-348 | 2000 mg | Once Daily | 7 Days |

| 3 | EPB-348 | 3000 mg | Once Daily | 7 Days |

| 4 | Valacyclovir | 1000 mg | Three Times Daily | 7 Days |

Experimental Protocols

Detailed experimental protocols from the clinical trials of this compound are not fully available in the public domain. However, a general workflow for a pharmacokinetic study of an oral antiviral drug can be outlined.

A typical pharmacokinetic study for a drug like this compound would involve the following key steps:

-

Subject Recruitment and Screening: Healthy volunteers or the target patient population would be screened based on specific inclusion and exclusion criteria to ensure a homogenous study group and to minimize risks.

-

Drug Administration: A single or multiple doses of this compound would be administered orally. In dose-ranging studies, different cohorts would receive escalating doses.

-

Blood Sample Collection: Blood samples would be collected at predefined time points before and after drug administration to characterize the drug's absorption, distribution, metabolism, and excretion phases.

-

Plasma Analysis: Plasma would be separated from the blood samples and analyzed using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of this compound, valomaciclovir, and omaciclovir.

-

Pharmacokinetic Parameter Calculation: The concentration-time data would be used to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t1/2 (Half-life): The time it takes for the plasma concentration of the drug to reduce by half.

-

-

Data Analysis and Reporting: The calculated pharmacokinetic parameters would be statistically analyzed to assess dose-proportionality, bioavailability, and other relevant characteristics.

Conclusion

This compound was a promising antiviral prodrug that reached Phase 2b clinical trials for the treatment of herpes zoster. Its design as a diester prodrug of omaciclovir aimed to improve oral bioavailability and allow for a more convenient once-daily dosing regimen. While the clinical development of this compound was ultimately discontinued, the available information provides insights into its metabolic pathway and intended therapeutic application. The lack of detailed, publicly available quantitative pharmacokinetic data underscores the challenges in fully characterizing investigational drugs that do not proceed to market. Further understanding of its pharmacokinetic properties would require access to the complete clinical study reports from its development program.

References

- 1. US9492456B2 - Valomaciclovir polymorphs - Google Patents [patents.google.com]

- 2. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. A Phase 2b Trial of EPB-348 for the Treatment of Herpes Zoster [ctv.veeva.com]

- 5. Valomaciclovir versus valacyclovir for the treatment of acute herpes zoster in immunocompetent adults: a randomized, double-blind, active-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

valomaciclovir stearate solubility and preparation for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of valomaciclovir stearate and protocols for its preparation for in vitro assays.

Introduction